cis-Hydroxy perhexiline-d11

Description

BenchChem offers high-quality cis-Hydroxy perhexiline-d11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Hydroxy perhexiline-d11 including the price, delivery time, and more detailed information at info@benchchem.com.

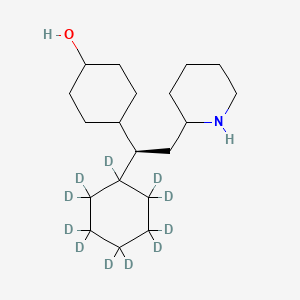

Structure

3D Structure

Properties

Molecular Formula |

C19H35NO |

|---|---|

Molecular Weight |

304.6 g/mol |

IUPAC Name |

4-[(1S)-2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol |

InChI |

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16?,17?,18?,19-/m0/s1/i1D2,2D2,3D2,6D2,7D2,15D |

InChI Key |

DZFRYNPJLZCKSC-GKJWJTBESA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: cis-Hydroxy perhexiline-d11

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic context of cis-Hydroxy perhexiline-d11, a deuterated analog of a primary metabolite of the antianginal drug perhexiline (B1211775). This document is intended for researchers, scientists, and professionals in drug development and metabolic studies.

Core Chemical Properties

cis-Hydroxy perhexiline-d11 is a stable isotope-labeled form of cis-hydroxy perhexiline, which is a major metabolite of perhexiline.[1] The deuteration is typically on the cyclohexyl ring. This labeling makes it a valuable internal standard for quantitative bioanalytical assays.

Physicochemical and Structural Data

Below is a summary of the known and predicted chemical properties for both cis-Hydroxy perhexiline-d11 and its non-deuterated counterpart.

| Property | cis-Hydroxy perhexiline-d11 | cis-Hydroxy Perhexiline | Source |

| CAS Number | 1276018-05-3 | 917877-73-7 | [2][3] |

| Molecular Formula | C₁₉H₂₄D₁₁NO | C₁₉H₃₅NO | [4][5] |

| Molecular Weight | 304.56 g/mol | 293.49 g/mol | [3][4] |

| Purity | >95% (HPLC) | Not Applicable | [2] |

| Storage Temperature | -20°C | Not Applicable | [2] |

| Predicted Water Solubility | Not Available | 0.000656 mg/mL | [5] |

| Predicted logP | Not Available | 4.14 - 4.18 | [5] |

| Predicted pKa (Strongest Basic) | Not Available | 10.58 | [5][6] |

Metabolic Pathway of Perhexiline

Perhexiline undergoes extensive metabolism in the liver, primarily through hydroxylation. The formation of cis-hydroxy perhexiline is a key metabolic step, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[7][8] Individuals with different CYP2D6 genotypes exhibit significant variability in the rate of perhexiline metabolism, which can impact drug efficacy and toxicity.[8][9]

References

- 1. Perhexiline - Wikipedia [en.wikipedia.org]

- 2. cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers) [lgcstandards.com]

- 3. cis-Hydroxy Perhexiline(Mixture of Diastereomers) [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Correlation of CYP2D6 genotype with perhexiline phenotypic metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steady-state pharmacokinetics of the enantiomers of perhexiline in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of cis-Hydroxy perhexiline-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cis-Hydroxy perhexiline-d11, a deuterated metabolite of the antianginal drug perhexiline (B1211775). Due to the limited availability of a publicly detailed synthetic protocol, this document outlines a plausible and chemically sound synthetic strategy based on established organic chemistry principles and available data for analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.

Introduction

Perhexiline, 2-(2,2-dicyclohexylethyl)piperidine, is a medication used for the management of severe angina pectoris.[1] Its metabolism is primarily mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6), leading to the formation of two main monohydroxylated metabolites: cis- and trans-hydroxyperhexiline.[2] The cis-isomer, specifically cis-4-[1-(cyclohexyl)-2-(2-piperidinyl)ethyl]cyclohexanol, is a major metabolite.[3] Deuterated analogs of drugs and their metabolites, such as cis-Hydroxy perhexiline-d11, are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies. They serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, providing high accuracy and precision.[4] The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for clear differentiation from the endogenous, non-labeled analyte.

This guide details a proposed synthetic pathway for cis-Hydroxy perhexiline-d11 and outlines the analytical techniques for its characterization.

Proposed Synthesis of cis-Hydroxy perhexiline-d11

The proposed synthesis is a multi-step process commencing with the preparation of a deuterated cyclohexyl precursor, followed by the construction of the core perhexiline skeleton and subsequent stereoselective hydroxylation.

Synthesis Pathway Overview

The overall synthetic strategy is depicted in the following workflow diagram.

References

- 1. Perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perhexiline - Wikipedia [en.wikipedia.org]

- 3. Determination of perhexiline and its metabolite hydroxyperhexiline in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [ourarchive.otago.ac.nz]

Perhexiline Metabolism and cis-Hydroxy Metabolite Formation: A Technical Guide for Drug Development Professionals

Executive Summary

Perhexiline (B1211775) is a potent antianginal agent that modulates myocardial metabolism. Its clinical application, however, is constrained by a narrow therapeutic index and significant inter-individual pharmacokinetic variability. This variability is primarily dictated by the polymorphic and saturable metabolism of the drug. This technical guide provides a comprehensive overview of perhexiline metabolism, with a specific focus on the formation of its principal metabolite, cis-hydroxyperhexiline. The central role of the cytochrome P450 2D6 (CYP2D6) enzyme, the stereoselective nature of the metabolic process, and the profound impact of genetic polymorphisms on drug clearance and patient safety are detailed. We present quantitative pharmacokinetic data, detailed experimental protocols for studying its metabolism in vitro and in vivo, and visual diagrams of key pathways to serve as a resource for researchers, scientists, and drug development professionals. Understanding these metabolic intricacies is critical for optimizing perhexiline therapy through therapeutic drug monitoring and pharmacogenetic testing.

Introduction to Perhexiline

Perhexiline is a prophylactic antianginal drug, primarily utilized in patients with severe or refractory angina.[1] Its therapeutic effect is attributed to the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1).[1][2][3] This inhibition shifts the myocardial energy substrate preference from long-chain fatty acids to glucose, a more oxygen-efficient fuel source.[1][2] This metabolic modulation enhances myocardial efficiency, leading to improved ATP production for the same oxygen consumption.[1]

Despite its efficacy, the use of perhexiline has been limited due to concerns over its narrow therapeutic window and the risk of significant adverse effects, including hepatotoxicity and peripheral neuropathy, particularly in individuals with compromised drug metabolism.[1][4][5] These toxicities are strongly correlated with elevated plasma concentrations of the parent drug.[6] The pharmacokinetics of perhexiline are complex, characterized by saturable clearance and substantial inter-individual variability, which are almost entirely attributable to its metabolism.[1][4][7] This guide delineates the metabolic pathways of perhexiline, focusing on the formation of the major cis-hydroxy metabolite, the influence of pharmacogenetics, and the experimental methodologies used to investigate these processes.

The Metabolic Pathway of Perhexiline

The primary route of perhexiline metabolism in humans is oxidative hydroxylation, catalyzed predominantly by the cytochrome P450 enzyme system in the liver.[1]

Key Metabolites: cis- and trans-Hydroxyperhexiline

Perhexiline is metabolized into two main diastereomeric monohydroxylated products: cis-4-axial-hydroxyperhexiline (M1) and trans-4-equatorial-hydroxyperhexiline (M3).[4][8] Of these, cis-hydroxyperhexiline is the major metabolite detected in plasma, often at concentrations higher than the parent drug itself, and its formation is the primary determinant of perhexiline's clearance.[4][8][9] The full metabolic fate of perhexiline has not been completely elucidated, but dihydroxyperhexiline has also been identified in urine.[7][8]

The Central Role of Cytochrome P450 2D6 (CYP2D6)

In vitro and in vivo studies have unequivocally established that the hydroxylation of perhexiline is almost exclusively catalyzed by CYP2D6.[4][10] While other isoforms such as CYP1A2, 2C19, and 3A4 may contribute to a minor extent, their role is not considered clinically significant compared to the dominant pathway mediated by CYP2D6.[10] The limited availability and saturable nature of the CYP2D6 enzyme are responsible for the non-linear pharmacokinetics of perhexiline.[1][4] This means that small increases in dosage can lead to disproportionately large increases in steady-state plasma concentrations, elevating the risk of toxicity.[7]

Stereoselectivity in Perhexiline Metabolism

Perhexiline is administered clinically as a racemic mixture of its (+) and (-) enantiomers.[11] The metabolism of these enantiomers is stereoselective. Studies have shown that the (-) enantiomer is more rapidly metabolized and is stereoselectively hydroxylated to the cis-monohydroxy-perhexiline metabolite.[12][13] Consequently, following administration of the racemate, the apparent oral clearance is higher for (-)-perhexiline compared to (+)-perhexiline.[11] This stereoselective metabolism contributes to the complex pharmacokinetic profile of the drug. Because the (-) enantiomer is preferentially metabolized via the polymorphic CYP2D6 pathway to the cis metabolite, it is thought to exhibit a more pronounced polymorphic effect.[12][13]

Pharmacogenetics of Perhexiline Metabolism

The most critical factor influencing perhexiline pharmacokinetics is the genetic polymorphism of the CYP2D6 gene.

CYP2D6 Metabolizer Phenotypes

Individuals can be classified into four main phenotype groups based on their CYP2D6 genotype and resulting enzyme activity:

-

Poor Metabolizers (PMs): Carry two non-functional alleles, resulting in severely compromised or absent enzyme activity.[1] Approximately 7-10% of Caucasians fall into this category.[1]

-

Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles.

-

Extensive Metabolizers (EMs): Have two fully functional alleles, representing the "normal" metabolizer status.

-

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity.[7]

Clinical Implications of CYP2D6 Status

The CYP2D6 metabolizer status has profound clinical implications. PMs clear perhexiline at a much slower rate, leading to drug accumulation and a significantly higher risk of developing concentration-dependent hepatotoxicity and peripheral neuropathy.[1][4][5] Conversely, UMs may clear the drug so rapidly that they require higher doses to achieve therapeutic plasma concentrations.[7]

The metabolic ratio (MR), calculated as the plasma concentration of cis-hydroxyperhexiline divided by the perhexiline concentration, is a useful tool for phenotyping patients.[1] A low MR is indicative of a PM phenotype and can guide dose adjustments.[1][5] Given these factors, therapeutic drug monitoring (TDM) is considered essential for the safe use of perhexiline, and pre-emptive CYP2D6 genotyping is a valuable strategy to predict dose requirements and mitigate the risk of toxicity.[5][7][14]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from pharmacokinetic studies of perhexiline.

Table 1: Pharmacokinetic Parameters of Perhexiline and cis-Hydroxyperhexiline Following a Single 300 mg Oral Dose in Healthy Volunteers

| Parameter | Perhexiline | cis-Hydroxyperhexiline |

|---|---|---|

| Peak Plasma Conc. (Cmax) | 112 ± 20 ng/mL | 473 ± 43 ng/mL |

| Time to Peak (Tmax) | 6.5 ± 2.0 hours | 7.5 ± 2.0 hours |

| Elimination Half-Life (t½) | 12.4 ± 6.1 hours | 19.9 ± 7.7 hours |

(Data sourced from Amoah et al., 1986)[9]

Table 2: Comparison of Median Apparent Oral Clearance (CL/F) of Perhexiline Enantiomers in CYP2D6 Extensive (EM) vs. Poor (PM) Metabolizers at Steady-State

| Metabolizer Status | (+)-Perhexiline CL/F | (-)-Perhexiline CL/F |

|---|---|---|

| Extensive (EM) | 184.1 L/day | 272.0 L/day |

| Poor (PM) | 10.6 L/day | 24.2 L/day |

| Fold Difference (EM/PM) | ~17.4x | ~11.2x |

(Data sourced from Davies et al., 2008 and Somogyi et al., 2004)[11][15]

Table 3: In Vitro Enzyme Kinetics of Perhexiline Monohydroxylation in Human Liver Microsomes (HLM) from EM and PM Phenotypes

| Parameter | Extensive Metabolizer (EM) HLM | Poor Metabolizer (PM) HLM |

|---|---|---|

| Apparent Michaelis Constant (Km) | 3.3 ± 1.5 µM | 124 ± 141 µM |

| Maximum Velocity (Vmax) | 9.1 ± 3.1 pmol/min/mg protein | 1.4 ± 0.6 pmol/min/mg protein |

| Intrinsic Clearance (Vmax/Km) | 2.9 ± 0.5 µL/min/mg protein | 0.026 ± 0.006 µL/min/mg protein |

(Data sourced from Sorensen et al., 2003)[4]

Experimental Protocols for Studying Perhexiline Metabolism

In Vitro Metabolism using Human Liver Microsomes (HLM)

This method is used to determine enzyme kinetics and identify the enzymes responsible for metabolism.

-

Objective: To measure the rate of formation of monohydroxyperhexiline and assess the impact of specific CYP inhibitors.

-

Materials: Pooled HLM from genotyped extensive and poor metabolizers, perhexiline, NADPH-generating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), potassium phosphate (B84403) buffer, selective CYP inhibitors (e.g., quinidine (B1679956) for CYP2D6).

-

Protocol:

-

Prepare incubations in microcentrifuge tubes containing HLM (e.g., 0.25 mg/mL protein), phosphate buffer (pH 7.4), and a range of perhexiline concentrations (e.g., 0.5-50 µM).

-

For inhibition studies, pre-incubate the HLM mixture with a selective inhibitor (e.g., quinidine) for 10-15 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a predetermined linear time period (e.g., 60 minutes).

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile, often containing an internal standard.

-

Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

-

Analysis: Quantify the formation of cis- and trans-hydroxyperhexiline using a validated LC-MS/MS or HPLC method.[4][16]

-

Data Interpretation: Calculate kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation. Assess the percent inhibition caused by specific inhibitors to confirm the role of CYP2D6.

Cell-Based Metabolism Assays

This approach uses genetically engineered cell lines to study the role of a single CYP enzyme in metabolism and cytotoxicity.

-

Objective: To confirm the specific role of CYP2D6 in perhexiline metabolism and its contribution to cytoprotection.

-

Materials: HepG2 cell lines individually overexpressing a single human CYP enzyme (e.g., CYP2D6, CYP1A2, etc.) and a control cell line (empty vector).[10][17]

-

Protocol:

-

Culture the various CYP-expressing HepG2 cell lines to confluence in appropriate well plates.

-

Treat the cells with perhexiline (e.g., 5 µM) for a specified duration (e.g., 24 hours).

-

Following incubation, collect both the cell culture medium and the cell lysate.

-

For cytotoxicity assessment, parallel plates can be treated and assessed using assays for cell viability (e.g., MTT), apoptosis, or mitochondrial dysfunction.[10][17]

-

-

Analysis: Extract perhexiline and its metabolites from the medium and lysate. Analyze using LC-MS/MS to determine the relative abundance of the parent drug and its metabolites.

-

Data Interpretation: Compare the rate of metabolite formation across the different CYP-expressing cell lines. A significantly higher rate of hydroxylation in the CYP2D6-expressing cells confirms its primary role. Correlate metabolite formation with cytotoxicity data to determine if metabolism is a detoxification or bioactivation pathway.

Bioanalytical Methods

Accurate quantification of perhexiline and its metabolites is crucial.

-

Techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the standard methods.[18][19][20]

-

Sample Preparation: Typically involves a simple protein precipitation with acetonitrile, followed by centrifugation.[19][20] For HPLC with UV detection, a pre-column derivatization step may be required to enhance sensitivity.[18]

-

Chromatography: Reversed-phase columns (e.g., phenyl-hexyl) are commonly used to achieve separation of the parent drug and its metabolites.[19][20]

-

Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, allowing for detection limits in the low µg/L range, which is suitable for therapeutic drug monitoring.[19][20]

The Role of Metabolism in Perhexiline-Induced Cytotoxicity

Contrary to many drugs where metabolism leads to reactive, toxic metabolites, the metabolism of perhexiline is a detoxification pathway. Studies using CYP2D6-overexpressing HepG2 cells have shown that increased metabolic turnover of perhexiline protects cells from its toxic effects.[10][17] The parent perhexiline molecule is responsible for inducing mitochondrial damage, endoplasmic reticulum (ER) stress, and apoptosis.[17][21] In CYP2D6 PMs, the reduced clearance of the parent drug leads to its accumulation, triggering these cellular stress pathways and culminating in the clinically observed hepatotoxicity.[10][17] Therefore, CYP2D6 activity is cytoprotective, and its absence or impairment is a primary risk factor for perhexiline toxicity.

Conclusion and Future Directions

The metabolism of perhexiline is a classic example of how pharmacogenetics can dictate the safety and efficacy of a drug. The entire pharmacokinetic profile is dominated by a single, polymorphic, and saturable enzyme, CYP2D6. Its stereoselective hydroxylation leads to the formation of the major metabolite, cis-hydroxyperhexiline, the rate of which determines drug clearance.

For drug development professionals, the case of perhexiline underscores the critical importance of:

-

Early Reaction Phenotyping: Identifying the primary metabolizing enzymes for a new chemical entity.

-

Investigating Genetic Polymorphisms: Assessing the impact of common genetic variants in key metabolic enzymes.

-

Establishing a Therapeutic Window: Correlating plasma concentrations with both efficacy and toxicity to guide dosing.

The re-emergence of perhexiline as a viable therapeutic option has been made possible by the rigorous application of these principles, primarily through mandatory therapeutic drug monitoring. Future research may focus on developing enantiomer-specific formulations to potentially improve the therapeutic index or further elucidating the transport and disposition of its metabolites. The continued study of perhexiline serves as a valuable model for the development and safe implementation of drugs with complex, genetically-determined metabolism.

References

- 1. Perhexiline - Wikipedia [en.wikipedia.org]

- 2. What is Perhexiline Maleate used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Polymorphic hydroxylation of perhexiline in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation of CYP2D6 genotype with perhexiline phenotypic metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medsafe.govt.nz [medsafe.govt.nz]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Further studies on the pharmacokinetics of perhexiline maleate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Steady-state pharmacokinetics of the enantiomers of perhexiline in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective pharmacokinetics of perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pharmacogenetics, drug-metabolizing enzymes, and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of CYP2D6 metabolizer status on the disposition of the (+) and (-) enantiomers of perhexiline in patients with myocardial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Method for the analysis of perhexiline and its hydroxy metabolite in plasma using high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of perhexiline and its metabolite hydroxyperhexiline in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Research Portal [ourarchive.otago.ac.nz]

- 21. A mechanism of perhexiline’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of cis-Hydroxy Perhexiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of cis-hydroxy perhexiline (B1211775), the major active metabolite of the antianginal agent perhexiline. This document summarizes key pharmacokinetic parameters, details experimental methodologies for its quantification, and illustrates the metabolic pathways and experimental workflows involved in its study.

Executive Summary

Perhexiline undergoes extensive metabolism to form cis-hydroxy perhexiline, a process primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). This metabolic conversion is a critical determinant of the parent drug's efficacy and safety profile. Understanding the pharmacokinetics of cis-hydroxy perhexiline is therefore essential for optimizing perhexiline therapy and minimizing the risk of adverse events. This guide consolidates available data on its absorption, distribution, metabolism, and excretion, offering a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of cis-hydroxy perhexiline following a single oral administration of 300 mg of perhexiline maleate (B1232345) to eight healthy young volunteers.

| Parameter | Value (Mean ± SD) | Range | Reference |

| Cmax (Maximum Plasma Concentration) | 473 ± 43 ng/mL | - | [1][2][3] |

| Tmax (Time to Maximum Plasma Concentration) | 7.5 ± 2.0 h | - | [1][2][3] |

| t½ (Elimination Half-life) | 19.9 ± 7.7 h | 10 - 29 h | [1][2][3] |

| Renal Clearance (in extensive metabolizers at steady state) | 0.16 ± 0.06 L/h | - | [4] |

Metabolic Pathway and Genetic Influence

The primary route of perhexiline metabolism is hydroxylation to its cis- and trans-hydroxy metabolites. The formation of cis-hydroxy perhexiline is the major pathway and is almost exclusively catalyzed by the enzyme CYP2D6.

The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual variability in perhexiline metabolism. Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). Poor metabolizers have a reduced capacity to metabolize perhexiline, leading to higher plasma concentrations of the parent drug and a lower cis-hydroxy perhexiline to perhexiline ratio, which can increase the risk of toxicity.

Metabolic pathway of perhexiline.

Experimental Protocols

The quantification of cis-hydroxy perhexiline in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A sensitive HPLC method for the separation and quantification of perhexiline and its monohydroxy metabolites in plasma and urine has been described.[1][2][3]

-

Sample Preparation: Details of the extraction procedure are not extensively provided in the cited literature but would typically involve protein precipitation and/or liquid-liquid extraction.

-

Chromatographic Conditions:

-

Instrumentation: A standard HPLC system equipped with a suitable detector (e.g., UV or fluorescence).

-

Column: The specific column is not detailed in the summary.

-

Mobile Phase: The composition of the mobile phase is not detailed in the summary.

-

Flow Rate: The flow rate is not detailed in the summary.

-

Detection: The method of detection is not detailed in the summary.

-

-

Quantification: The concentration of cis-hydroxy perhexiline is determined by comparing its peak area to that of a known concentration of an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A rapid, simple, and sensitive LC-MS/MS assay has been developed for the determination of perhexiline and cis-hydroxyperhexiline in human plasma.[5][6]

-

Sample Preparation: Protein precipitation with acetonitrile (B52724) is a common method for sample clean-up.[5]

-

Chromatographic Conditions:

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A phenyl-hexyl column is one example used for separation.[5]

-

Mobile Phase: A gradient elution with 0.05% formic acid and methanol (B129727) has been reported.[5]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive mode is typically used.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of the analyte and internal standard.

-

-

Validation: The assay is validated for linearity, accuracy, precision, and limit of quantification. A linear range of 10-2000 µg/L with a limit of quantification of 10 µg/L has been reported for both perhexiline and cis-hydroxy perhexiline.[5]

References

- 1. Further studies on the pharmacokinetics of perhexiline maleate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further studies on the pharmacokinetics of perhexiline maleate in humans. | Semantic Scholar [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Determination of the 4-monohydroxy metabolites of perhexiline in human plasma, urine and liver microsomes by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of perhexiline and its metabolite hydroxyperhexiline in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The validation of an LC-MS/MS assay for perhexiline and major hydroxy metabolites, and its application to therapeutic monitoring in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for cis-Hydroxy perhexiline-d11

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for cis-Hydroxy perhexiline-d11. It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical studies.

Compound Information

cis-Hydroxy perhexiline-d11 is a deuterated analog of cis-hydroxy perhexiline (B1211775), the major metabolite of the antianginal drug perhexiline.[1][2] It is primarily used as an internal standard in mass spectrometry-based bioanalytical methods for the quantification of cis-hydroxy perhexiline in biological matrices.

| Identifier | Value |

| Product Name | cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers) |

| CAS Number | 1276018-05-3[3][4][5] |

| Molecular Formula | C₁₉H₂₄D₁₁NO[5] |

| Molecular Weight | 304.56 g/mol [3][5] |

| Storage Temperature | -20°C[3] |

Analytical Data

The following tables summarize the quantitative data typically found on a CoA for cis-Hydroxy perhexiline-d11.

Table 1: Identity and Purity

| Test | Specification | Result |

| Purity (by HPLC) | >95%[3] | Conforms |

| Identity (by Mass Spectrometry) | Conforms to structure | Conforms |

| Appearance | White to off-white solid | Conforms |

Table 2: Physical and Chemical Properties

| Property | Value |

| Solubility | Soluble in Methanol (B129727) or Acetonitrile |

| Deuterium Incorporation | ≥99% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the cis-Hydroxy perhexiline-d11 material.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV or Diode Array Detector.

Chromatographic Conditions:

-

Column: Phenyl-hexyl column or equivalent C18 reversed-phase column.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[6]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection Wavelength: As cis-hydroxy perhexiline lacks a strong UV chromophore, derivatization with a UV-absorbing agent like trans-4-nitrocinnamoyl chloride may be employed for detection at a specific wavelength (e.g., 340 nm).[7] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be used.

-

Injection Volume: 5 - 10 µL.

Procedure:

-

A standard solution of cis-Hydroxy perhexiline-d11 is prepared in a suitable solvent (e.g., methanol) at a known concentration.

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to cis-Hydroxy perhexiline-d11 is measured.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Purpose: To confirm the chemical structure and molecular weight of cis-Hydroxy perhexiline-d11.

Instrumentation:

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).[6]

Ionization Method:

-

Electrospray Ionization (ESI) in positive mode is typically used.[6]

Procedure:

-

A dilute solution of the sample is infused directly into the mass spectrometer or injected via an LC system.

-

The mass spectrum is acquired, showing the molecular ion ([M+H]⁺) corresponding to the expected molecular weight of cis-Hydroxy perhexiline-d11.

-

Tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

The resulting fragmentation pattern is compared to the expected fragmentation of the cis-Hydroxy perhexiline-d11 structure to confirm its identity.

Signaling Pathways and Workflows

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like cis-Hydroxy perhexiline-d11.

Caption: Workflow for Certificate of Analysis Generation.

References

- 1. Perhexiline - Wikipedia [en.wikipedia.org]

- 2. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 3. cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers) [lgcstandards.com]

- 4. cis-Hydroxy Perhexiline(Mixture of Diastereomers) [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Determination of perhexiline and its metabolite hydroxyperhexiline in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method for the analysis of perhexiline and its hydroxy metabolite in plasma using high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Function of Perhexiline Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline (B1211775) is a prophylactic anti-anginal agent that modulates myocardial metabolism by inhibiting the mitochondrial enzyme carnitine palmitoyltransferase (CPT). This inhibition shifts the heart's energy preference from fatty acid oxidation to the more oxygen-efficient glucose oxidation, thereby alleviating symptoms of angina. The metabolism of perhexiline is a critical determinant of both its therapeutic efficacy and its potential for toxicity. Primarily metabolized by the polymorphic cytochrome P450 enzyme CYP2D6, perhexiline is converted into its main metabolites, cis- and trans-hydroxyperhexiline. This technical guide provides an in-depth overview of the biological functions of these metabolites, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated metabolic and signaling pathways.

Introduction

Perhexiline's clinical use has been historically limited by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, largely attributable to genetic polymorphisms in the CYP2D6 gene.[1][2] Individuals with reduced CYP2D6 function, known as "poor metabolizers," are at a higher risk of accumulating toxic levels of the parent drug, leading to adverse effects such as hepatotoxicity and peripheral neuropathy.[3] Conversely, the hydroxylated metabolites of perhexiline are generally considered to be less toxic.[4] Understanding the biological activities of these metabolites is therefore crucial for optimizing the therapeutic use of perhexiline and for the development of safer analogues.

Mechanism of Action of Perhexiline and its Metabolites

Inhibition of Carnitine Palmitoyltransferase (CPT)

The primary mechanism of action for perhexiline is the inhibition of CPT-1 and, to a lesser extent, CPT-2.[5][6] These enzymes are essential for the transport of long-chain fatty acids into the mitochondrial matrix, a rate-limiting step in fatty acid β-oxidation.[7] By inhibiting CPT, perhexiline forces a metabolic shift in the myocardium from fatty acid utilization to glucose oxidation.[1][2] This is therapeutically beneficial in ischemic conditions because the oxidation of glucose yields more ATP per molecule of oxygen consumed compared to fatty acids, thus improving myocardial efficiency.[1][2]

While the pharmacological activity of the perhexiline metabolites has been described as "not known" in some literature, studies indicate that they are also active but less potent than the parent compound.[6][8] Specifically, monohydroxy-perhexiline has been shown to be a less potent inhibitor of CPT-1.[6]

Cellular Toxicity

The adverse effects of perhexiline are linked to high plasma concentrations of the parent drug.[3] The metabolism of perhexiline to its hydroxylated forms is considered a detoxification pathway.[4] In vitro studies using HepG2 cells have demonstrated that both cis- and trans-hydroxyperhexiline are significantly less cytotoxic than perhexiline.[4] This finding supports the clinical observation that individuals with impaired CYP2D6 metabolism are more susceptible to perhexiline-induced toxicity.[3]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of perhexiline and its metabolites.

Table 1: Inhibition of Carnitine Palmitoyltransferase (CPT)

| Compound | Enzyme | Species/Tissue | IC50 | Ki | Inhibition Type | Reference(s) |

| Perhexiline | CPT-1 | Rat Cardiac Mitochondria | 77 µM | Apparent Ki determined | Competitive with palmitoyl-CoA, Non-competitive with carnitine | [6] |

| Perhexiline | CPT-1 | Rat Hepatic Mitochondria | 148 µM | Apparent Ki determined | Competitive with palmitoyl-CoA, Non-competitive with carnitine | [6] |

| Perhexiline | CPT-2 | Rat Cardiac Mitochondria | 79 µM | - | - | [9] |

| Monohydroxy-perhexiline | CPT-1 | Rat Cardiac Mitochondria | Less potent than perhexiline | - | - | [6] |

Table 2: In Vitro Cytotoxicity in HepG2 Cells

| Compound | IC50 (24h exposure) | Reference(s) |

| Perhexiline | 8 µM | [4] |

| cis-hydroxyperhexiline | 90 µM | [4] |

| trans-hydroxyperhexiline | 56 µM | [4] |

Signaling and Metabolic Pathways

Perhexiline Metabolism and Action Pathway

Perhexiline undergoes hydroxylation by CYP2D6 in the liver to form its primary metabolites, cis- and trans-hydroxyperhexiline. The parent drug and, to a lesser extent, its metabolites inhibit CPT-1 and CPT-2 on the mitochondrial membrane. This blockage of fatty acid transport leads to a metabolic shift from fatty acid oxidation to glycolysis and glucose oxidation for energy production in the heart.

Caption: Perhexiline metabolism by CYP2D6 and subsequent inhibition of CPT1/2 in cardiomyocytes.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the biological function of perhexiline and its metabolites.

CPT Inhibition Assay in Isolated Mitochondria

This protocol describes the measurement of CPT-1 activity in isolated mitochondria by quantifying the conversion of radiolabeled L-carnitine and palmitoyl-CoA to palmitoylcarnitine (B157527).

Objective: To determine the inhibitory potency (IC50) of perhexiline and its metabolites on CPT-1 activity.

Materials:

-

Isolated cardiac or hepatic mitochondria

-

[3H]L-carnitine

-

Palmitoyl-CoA

-

Bovine serum albumin (BSA)

-

Assay buffer (e.g., HEPES, sucrose, KCl, K2HPO4)

-

Perhexiline and its metabolites (cis- and trans-hydroxyperhexiline)

-

Scintillation fluid and vials

-

Microcentrifuge tubes

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh rat heart or liver tissue using differential centrifugation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, BSA, and varying concentrations of the test compound (perhexiline or its metabolites) or vehicle control.

-

Initiation of Reaction: Add isolated mitochondria to the reaction mixture and pre-incubate for a specified time at 37°C. Initiate the enzymatic reaction by adding a solution of palmitoyl-CoA and [3H]L-carnitine.

-

Reaction Termination: After a defined incubation period, terminate the reaction by adding ice-cold perchloric acid.

-

Separation of Product: Separate the radiolabeled palmitoylcarnitine product from the unreacted [3H]L-carnitine substrate, typically by centrifugation and washing steps.

-

Quantification: Measure the radioactivity of the product using liquid scintillation counting.

-

Data Analysis: Calculate the rate of CPT-1 activity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay in HepG2 Cells

This protocol outlines the use of the lactate (B86563) dehydrogenase (LDH) release assay to assess the cytotoxicity of perhexiline and its metabolites in a human hepatocyte cell line.

Objective: To determine the cytotoxic potential (IC50) of perhexiline and its metabolites.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

-

96-well cell culture plates

-

Perhexiline and its metabolites

-

LDH cytotoxicity detection kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of perhexiline, cis-hydroxyperhexiline, or trans-hydroxyperhexiline for a specified duration (e.g., 24 hours). Include vehicle-only controls and a maximum LDH release control (cells lysed with a detergent).

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's instructions for the LDH cytotoxicity detection kit. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum LDH release control. Determine the IC50 values by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of perhexiline and its metabolites.

Caption: A generalized workflow for determining the in vitro cytotoxicity of perhexiline and its metabolites.

Conclusion

The biological function of perhexiline's metabolites, cis- and trans-hydroxyperhexiline, is primarily characterized by a reduced potency in inhibiting carnitine palmitoyltransferase and significantly lower cytotoxicity compared to the parent drug. This underscores the critical role of CYP2D6-mediated metabolism as a detoxification pathway for perhexiline. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to understand the complex pharmacology of perhexiline and to design novel cardiovascular therapies with improved safety profiles. Further research is warranted to fully elucidate the specific interactions of the hydroxy-metabolites with CPT and other potential off-target proteins.

References

- 1. Determination of perhexiline and its metabolite hydroxyperhexiline in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [digital.library.adelaide.edu.au]

- 4. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

The Crucial Role of Deuterated Perhexiline Standards in Therapeutic Drug Monitoring and Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline (B1211775), a prophylactic antianginal agent, has demonstrated significant efficacy in patients with refractory angina and chronic heart failure.[1] Its therapeutic application is, however, complicated by a narrow therapeutic index and considerable pharmacokinetic variability among individuals, largely due to its metabolism.[1][2] The primary route of perhexiline metabolism is hydroxylation, mediated predominantly by the polymorphic cytochrome P450 enzyme CYP2D6.[2][3] This metabolic pathway leads to the formation of two main metabolites, the cis and trans isomers of hydroxyperhexiline.[2] Patients with genetic variations leading to poor CYP2D6 metabolism are at a higher risk of accumulating toxic levels of the parent drug, which can lead to severe adverse effects such as hepatotoxicity and peripheral neuropathy.[1][3]

Given the critical need for precise dose management, therapeutic drug monitoring (TDM) of perhexiline and its metabolites is essential for safe and effective clinical use.[4] Deuterated internal standards are indispensable tools in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, offering enhanced accuracy and precision.[5][6][7] This technical guide provides a comprehensive overview of the significance, proposed synthesis, and application of deuterated perhexiline standards in advancing both clinical TDM and metabolic research.

Metabolic Pathway of Perhexiline

The metabolism of perhexiline is a critical factor in its therapeutic efficacy and toxicity profile. The following diagram illustrates the primary metabolic pathway of perhexiline.

Perhexiline undergoes hydroxylation primarily by the CYP2D6 enzyme to form its major metabolites, cis- and trans-hydroxyperhexiline.[2] Other cytochrome P450 enzymes, such as CYP1A2, CYP2C19, and CYP3A4, also contribute to a lesser extent to its metabolism.[3] The significant reliance on the highly polymorphic CYP2D6 enzyme is a major contributor to the inter-individual variability in perhexiline plasma concentrations.[1]

Proposed Experimental Workflow for the Synthesis and Characterization of Deuterated Perhexiline Standards

References

- 1. Perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perhexiline - Wikipedia [en.wikipedia.org]

- 3. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of perhexiline and its metabolite hydroxyperhexiline in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Metabolism of Perhexiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of perhexiline (B1211775), a prophylactic antianginal agent. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, a thorough understanding of its metabolic profile is critical for safe and effective use. This document details the primary metabolic pathways, the enzymes involved, and the experimental protocols for studying its metabolism in a laboratory setting.

Core Concepts in Perhexiline Metabolism

Perhexiline undergoes extensive oxidative metabolism in the liver, primarily through hydroxylation. The rate and extent of this metabolism are largely governed by genetic polymorphisms in the cytochrome P450 enzyme system, leading to distinct "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes. This variation is a key factor in the drug's potential for toxicity, including hepatotoxicity and peripheral neuropathy.[1][2]

Primary Metabolizing Enzymes

In vitro studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP2D6 as the principal enzyme responsible for perhexiline hydroxylation.[1][3] The activity of CYP2D6 is significantly lower in individuals with the PM phenotype, leading to reduced clearance and accumulation of the parent drug.[1]

While CYP2D6 is the major contributor, other CYP isoforms have been shown to play a minor role in perhexiline metabolism. These include CYP1A2, CYP2C19, CYP2B6, and CYP3A4 .[3][4] The contribution of these enzymes to the overall clearance of perhexiline is generally insignificant, except in CYP2D6 poor metabolizers where they may provide an alternative, albeit less efficient, metabolic pathway.[4]

Major Metabolites

The primary metabolic pathway for perhexiline is monohydroxylation, resulting in the formation of diastereomeric metabolites. The major initial products are cis-4-axial-hydroxyperhexiline (M1) and trans-4-equatorial-hydroxyperhexiline (M3) .[1] The formation of these metabolites is stereoselective, with the (-) enantiomer of perhexiline being more rapidly metabolized to the cis-monohydroxy metabolite.[5] In plasma, the cis-hydroxyperhexiline is the major metabolite detected.[1][6]

Quantitative Analysis of Perhexiline Metabolism

The kinetics of perhexiline metabolism vary significantly between extensive and poor metabolizers. The following tables summarize the key quantitative data obtained from in vitro studies using human liver microsomes.

| Metabolizer Phenotype | Apparent Km (µM) | Vmax (pmol/min/mg microsomal protein) | In Vitro Intrinsic Clearance (Vmax/Km) (µL/min/mg microsomal protein) |

| Extensive Metabolizers (EM) | 3.3 ± 1.5[1] | 9.1 ± 3.1[1] | 2.9 ± 0.5[1] |

| Poor Metabolizers (PM) | 124 ± 141[1] | 1.4 ± 0.6[1] | 0.026[1] |

Table 1: In vitro enzyme kinetics of perhexiline monohydroxylation in human liver microsomes from extensive and poor metabolizers.[1]

Experimental Protocols for In Vitro Metabolism Studies

This section outlines a typical experimental workflow for investigating the in vitro metabolism of perhexiline.

Materials and Reagents

-

Test Compound: rac-perhexiline maleate (B1232345)

-

Biological Matrix: Human liver microsomes (from both EM and PM phenotypes if available), recombinant human CYP enzymes (CYP2D6, CYP1A2, CYP2C19, CYP3A4, etc.)

-

Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2)

-

Buffers: 0.1 M Phosphate (B84403) buffer (pH 7.4)

-

Inhibitors (for reaction phenotyping): Quinidine (selective CYP2D6 inhibitor), and inhibitors for other relevant CYP isoforms.

-

Solvents: Methanol, Acetonitrile (B52724) (for dissolving compounds and protein precipitation)

-

Analytical Standards: Perhexiline, monohydroxyperhexiline metabolites

-

Internal Standard: For analytical quantification (e.g., hexadiline)

Incubation Procedure

-

Preparation: Prepare stock solutions of perhexiline, inhibitors, and internal standard in an appropriate solvent (e.g., methanol).

-

Incubation Mixture: In a microcentrifuge tube, combine the following in a total volume of 1 ml of 0.1 M phosphate buffer (pH 7.4):

-

Human liver microsomes (typically 0.5-1 mg/mL protein concentration).

-

Perhexiline maleate at various concentrations (e.g., 0.25–200 µM) to determine enzyme kinetics.[1]

-

For inhibition studies, pre-incubate the microsomes with the selective inhibitor (e.g., quinidine) for a specified time before adding perhexiline.

-

-

Initiation of Reaction: Add the NADPH generating system to initiate the metabolic reaction.

-

Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 120 minutes), ensuring linearity of the reaction.[1]

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile to precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a clean tube for analysis.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of perhexiline and its metabolites.[7][8]

-

Chromatographic Separation:

-

Column: A reversed-phase column (e.g., C18 or phenyl) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple reaction monitoring (MRM) is employed for selective and sensitive quantification of the parent drug and its metabolites.

-

An alternative method involves pre-column derivatization followed by HPLC with UV detection.[9]

Visualizing Metabolic Pathways and Workflows

Perhexiline Metabolic Pathway

Caption: Primary metabolic pathway of perhexiline hydroxylation.

Experimental Workflow for In Vitro Metabolism Assay

Caption: General experimental workflow for an in vitro perhexiline metabolism assay.

Conclusion

The in vitro metabolism of perhexiline is predominantly a CYP2D6-mediated process, leading to the formation of hydroxylated metabolites. The significant difference in metabolic capacity between extensive and poor metabolizers underscores the importance of understanding a patient's genetic makeup when prescribing this drug. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolism of perhexiline and other xenobiotics, contributing to the development of safer and more effective therapeutic strategies.

References

- 1. Polymorphic hydroxylation of perhexiline in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP2B6, CYP2D6, and CYP3A4 catalyze the primary oxidative metabolism of perhexiline enantiomers by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective pharmacokinetics of perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the metabolism of perhexiline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of perhexiline and its metabolite hydroxyperhexiline in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method for the analysis of perhexiline and its hydroxy metabolite in plasma using high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of Perhexiline Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline (B1211775), a prophylactic antianginal agent, undergoes extensive metabolic transformation primarily through hydroxylation, a process significantly influenced by genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme. This technical guide provides a comprehensive overview of the structural elucidation of perhexiline metabolites. It details the metabolic pathways, the analytical methodologies for metabolite identification and quantification, and the key structural features of the identified metabolites. The significant inter-individual variability in perhexiline metabolism, leading to distinct "poor" and "extensive" metabolizer phenotypes, is also a central focus, with quantitative data presented to highlight these differences. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetics, and the development of therapeutic agents with complex metabolic profiles.

Introduction

Perhexiline is known for its narrow therapeutic index, and its clinical use requires careful monitoring due to the risk of toxicity, which is directly linked to its metabolic profile. The primary route of metabolism is the hydroxylation of the cyclohexyl rings, a reaction predominantly catalyzed by the polymorphic enzyme CYP2D6.[1][2] This leads to significant variability in plasma concentrations of the parent drug and its metabolites among individuals, categorizing them as poor metabolizers (PMs) or extensive metabolizers (EMs).[3] Understanding the structure of these metabolites is crucial for comprehending the drug's disposition, efficacy, and safety profile.

This guide will delve into the known metabolites of perhexiline, the experimental protocols used to identify and characterize them, and the quantitative differences in their formation based on metabolizer status.

Metabolic Pathways of Perhexiline

The metabolism of perhexiline is a multi-faceted process involving several cytochrome P450 enzymes. The core transformation is mono-hydroxylation, leading to the formation of at least six distinct metabolites (M1-M6).[4] The key enzymes involved are CYP2D6, CYP1A2, CYP2C19, and CYP3A4.[4][5]

Key Metabolic Reactions:

-

Hydroxylation: The addition of a hydroxyl (-OH) group to one of the cyclohexyl rings is the principal metabolic step. This results in the formation of cis- and trans-isomers of hydroxyperhexiline.[2]

-

Further Oxidation: Dihydroxylated metabolites have also been reported, indicating subsequent oxidation of the mono-hydroxylated products.[5]

The metabolic pathway can be visualized as a series of enzymatic conversions, with the rate and extent of these conversions being highly dependent on an individual's CYP2D6 genotype.

Caption: Perhexiline Metabolic Pathway.

Identified Perhexiline Metabolites

Research has identified six primary mono-hydroxylated metabolites of perhexiline, designated as M1 through M6. The most well-characterized of these are the cis- and trans-isomers of 4-hydroxyperhexiline.[6]

Table 1: Known Mono-hydroxylated Metabolites of Perhexiline

| Metabolite ID | Proposed Structure | Key Identifying Characteristics |

| M1 | trans-hydroxyperhexiline-1 | Identified as a product of CYP3A4 and CYP2D6.[4] |

| M2 | Unspecified mono-hydroxylated | Primarily formed by CYP2D6.[4] |

| M3 | trans-hydroxyperhexiline-2 | Predominantly formed by CYP3A4.[4] |

| M4 | Unspecified mono-hydroxylated | Primarily formed by CYP2D6.[4] |

| M5 | cis-hydroxyperhexiline | Major metabolite formed by CYP2D6.[4] |

| M6 | Unspecified mono-hydroxylated | Formed by CYP1A2, CYP2C19, and CYP2D6.[4] |

Note: The exact positions of hydroxylation for M2, M4, and M6, and the specific trans-isomers for M1 and M3 require further definitive structural elucidation.

Quantitative Analysis of Metabolite Formation

The contribution of different CYP450 isoforms to the formation of perhexiline's mono-hydroxylated metabolites has been quantitatively assessed using in vitro systems with recombinant human CYPs.

Table 2: Relative Contribution of CYP Isoforms to the Formation of Perhexiline Mono-hydroxylated Metabolites

| Metabolite | CYP1A2 (%) | CYP2C19 (%) | CYP2D6 (%) | CYP3A4 (%) |

| M1 | 1.8 | 3.5 | 16.5 | 78.2 |

| M2 | 0.0 | 0.0 | 100.0 | 0.0 |

| M3 | 0.0 | 0.0 | 0.0 | 100.0 |

| M4 | 0.0 | 0.0 | 100.0 | 0.0 |

| M5 | 0.0 | 0.0 | 100.0 | 0.0 |

| M6 | 4.8 | 13.9 | 81.3 | 0.0 |

| Data adapted from Ren et al., 2022.[4] |

These data clearly demonstrate the dominant role of CYP2D6 in the formation of most metabolites, particularly the major cis-hydroxyperhexiline (M5). CYP3A4 is the primary enzyme responsible for the formation of one of the trans-hydroxy isomers (M3).[4]

Pharmacokinetic Differences: Poor vs. Extensive Metabolizers

The genetic polymorphism of CYP2D6 leads to marked differences in the pharmacokinetics of perhexiline between poor and extensive metabolizers.

Table 3: Pharmacokinetic Parameters of Perhexiline Enantiomers in Poor vs. Extensive Metabolizers

| Parameter | Enantiomer | Poor Metabolizers (PM) | Extensive Metabolizers (EM) |

| Apparent Oral Clearance (CL/F) (L/h) | (+)-Perhexiline | 0.44 ± 0.15 | 7.7 ± 3.9 |

| (-)-Perhexiline | 1.0 ± 0.3 | 11.3 ± 4.5 | |

| Metabolic Ratio (cis-OH-perhexiline/perhexiline) | - | Low (e.g., <0.3) | High (e.g., >1.0) |

| Data adapted from Sallustio et al., 2002 and Davies et al., 2004.[3][4] |

Poor metabolizers exhibit significantly lower clearance and consequently, higher plasma concentrations of the parent drug for a given dose. The metabolic ratio of cis-hydroxyperhexiline to perhexiline is a key indicator of metabolizer phenotype.[4]

Experimental Protocols for Structural Elucidation

The identification and structural characterization of perhexiline metabolites involve a multi-step process, beginning with in vitro metabolism studies and culminating in sophisticated analytical techniques.

In Vitro Metabolism

a) Human Liver Microsomes (HLMs):

-

Objective: To simulate hepatic metabolism and generate metabolites.

-

Protocol:

-

Prepare an incubation mixture containing pooled HLMs, phosphate (B84403) buffer (pH 7.4), and perhexiline.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate proteins and collect the supernatant for analysis.

-

b) CYP-overexpressing HepG2 Cells:

-

Objective: To determine the specific CYP isoforms involved in the formation of each metabolite.

-

Protocol:

-

Culture HepG2 cells engineered to overexpress a single human CYP enzyme (e.g., CYP2D6, CYP3A4).

-

Expose the cells to perhexiline at a known concentration (e.g., 5 µM) for a set duration (e.g., 24 hours).[4]

-

Harvest the cell lysate and extract the metabolites using an organic solvent.

-

Analyze the extract by LC-MS/MS to identify and quantify the metabolites formed by the specific CYP isoform.[4]

-

Analytical Methodology: LC-MS/MS

-

Objective: To separate, detect, and quantify perhexiline and its metabolites.

-

Protocol:

-

Sample Preparation: Perform protein precipitation of plasma or in vitro incubation samples by adding acetonitrile, followed by centrifugation.[7]

-

Chromatography:

-

Column: A C18 or phenyl-hexyl reversed-phase column is typically used.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[7]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[7]

-

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the parent drug and each metabolite for high selectivity and sensitivity.

-

-

Structural Confirmation: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To definitively determine the elemental composition and stereochemistry of the metabolites.

-

High-Resolution Mass Spectrometry (HR-MS):

-

Acquire high-resolution mass spectra of the purified metabolites.

-

Determine the accurate mass of the molecular ion to calculate the elemental composition with high precision.

-

Perform MS/MS fragmentation and analyze the fragmentation patterns to deduce the position of the hydroxyl group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Isolate sufficient quantities of each metabolite.

-

Acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY).

-

Analyze the chemical shifts, coupling constants, and through-bond and through-space correlations to definitively establish the connectivity and stereochemistry of the molecule, including the position and orientation (cis/trans) of the hydroxyl group on the cyclohexyl ring.

-

Workflow and Signaling Pathway Diagrams

Caption: Metabolite Identification Workflow.

Caption: CYP450 Contribution to Metabolism.

Conclusion

The structural elucidation of perhexiline metabolites is a critical component in understanding its complex pharmacology and ensuring its safe clinical use. The primary metabolic pathway involves hydroxylation by CYP2D6, leading to the formation of cis- and trans-hydroxyperhexiline and other mono-hydroxylated derivatives. The significant inter-individual variability in metabolism, dictated by CYP2D6 polymorphism, underscores the importance of therapeutic drug monitoring and metabolizer phenotyping. The methodologies outlined in this guide, from in vitro metabolism to advanced analytical techniques such as LC-MS/MS, HR-MS, and NMR, provide a robust framework for the comprehensive characterization of drug metabolites. Further research to definitively elucidate the structures of all minor metabolites and their pharmacological activity will continue to enhance our understanding of perhexiline's disposition and effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polymorphic hydroxylation of perhexiline in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of perhexiline and its metabolite hydroxyperhexiline in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding perhexiline metabolic pathways

An In-depth Technical Guide to Perhexiline (B1211775) Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline is a prophylactic antianginal agent with a unique metabolic profile that significantly influences its therapeutic efficacy and safety.[1][2] The drug's mechanism of action involves the inhibition of mitochondrial carnitine palmitoyltransferase-1 (CPT-1), which shifts myocardial metabolism from fatty acid to glucose utilization, thereby increasing ATP production for the same oxygen consumption and enhancing myocardial efficiency.[1][2] However, its clinical use is complicated by a narrow therapeutic index and substantial inter-individual pharmacokinetic variability, primarily due to its metabolism by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][3] This guide provides a comprehensive overview of the metabolic pathways of perhexiline, including quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Metabolic Pathways

The primary metabolic pathway of perhexiline is hydroxylation, catalyzed mainly by the cytochrome P450 enzyme system in the liver. This process leads to the formation of more polar, water-soluble metabolites that can be more readily excreted from the body.

Role of Cytochrome P450 Isoforms

-

CYP2D6: This is the principal enzyme responsible for the metabolism of perhexiline.[1][4] It facilitates the hydroxylation of perhexiline to its two main metabolites: cis-hydroxyperhexiline and trans-hydroxyperhexiline.[1] The activity of CYP2D6 is genetically determined, leading to different metabolizer phenotypes.[3][5]

-

CYP3A4 and CYP2B6: These isoforms are also involved in perhexiline metabolism, particularly in individuals with low CYP2D6 activity (poor metabolizers).[6][7] They contribute to the formation of trans-hydroxyperhexiline isomers.[6][7] However, their overall contribution to the intrinsic hepatic clearance of perhexiline is minor in individuals with normal CYP2D6 function.[6]

Major Metabolites

The main products of perhexiline metabolism are:

-

cis-Hydroxyperhexiline: This is the predominant metabolite and its formation is almost exclusively catalyzed by CYP2D6.[1][8]

-

trans-Hydroxyperhexiline: This is another significant metabolite, with its formation being catalyzed by CYP2D6, CYP3A4, and CYP2B6.[6][7]

Further metabolism can lead to the formation of dihydroxyperhexiline, which is found in the urine.[9] The pharmacological activity of these metabolites is not well-established.[10]

Pharmacogenetics of Perhexiline Metabolism

Genetic polymorphisms in the CYP2D6 gene are the primary cause of the wide inter-individual variability in perhexiline pharmacokinetics.[3][5] Based on their CYP2D6 genotype, individuals can be classified into four main phenotypes:

-

Poor Metabolizers (PMs): These individuals have two non-functional CYP2D6 alleles, leading to significantly reduced metabolism and clearance of perhexiline.[11] This can result in drug accumulation and an increased risk of toxicity, such as hepatotoxicity and peripheral neuropathy.[12] Approximately 7-10% of Caucasians are CYP2D6 poor metabolizers.[1]

-

Intermediate Metabolizers (IMs): These individuals have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity compared to extensive metabolizers.[11]

-

Extensive Metabolizers (EMs): This is the "normal" phenotype, with two functional CYP2D6 alleles.[11]

-

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of functional CYP2D6 alleles, leading to a very high rate of metabolism and potentially reduced therapeutic efficacy at standard doses.[11]

The ratio of the plasma concentration of cis-hydroxyperhexiline to perhexiline can be used to phenotypically determine an individual's metabolizer status.[13][14] A ratio of ≤0.3 is often used as a cutoff to identify poor metabolizers.[1][13]

Quantitative Data

The following tables summarize key quantitative data related to perhexiline metabolism.

Table 1: Pharmacokinetic Parameters of Perhexiline Enantiomers in Different CYP2D6 Phenotypes

| Parameter | (+)-Perhexiline | (-)-Perhexiline | Reference |

| Apparent Oral Clearance (mL/min/mg) in EMs (n=6) | [1] | ||

| Median | 1376 | 2475 | [6] |

| SD | 330 | 321 | [6] |

| Apparent Oral Clearance (mL/min/mg) in IMs | 230 | 482 | [6] |

| SD | 225 | 437 | [6] |

| Apparent Oral Clearance (mL/min/mg) in PMs (n=2) | [1] | ||

| Median | 63.4 | 54.6 | [6] |

| SD | 1.6 | 1.2 | [6] |

| Median Dose (mg/day) in EMs | 150 | [14] | |

| Median Dose (mg/day) in PMs | 25 | [14] |

EM: Extensive Metabolizer; IM: Intermediate Metabolizer; PM: Poor Metabolizer; SD: Standard Deviation

Table 2: In Vitro Kinetic Parameters for Perhexiline Monohydroxylation in Human Liver Microsomes

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |

| Apparent Km (μM) | 3.3 ± 1.5 | 124 ± 141 | [8][15] |

| Vmax (pmol/min/mg protein) | 9.1 ± 3.1 | 1.4 ± 0.6 | [8][15] |

| Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) | 2.9 ± 0.5 | 0.026 ± 0.006 | [8][15] |

Values are presented as mean ± SD.

Experimental Protocols

Protocol 1: Determination of Perhexiline and Hydroxyperhexiline in Human Plasma by LC-MS/MS

This method is adapted from Zhang et al. (2009).[9]

1. Sample Preparation: a. To 100 µL of plasma, add an internal standard (e.g., nordoxepin). b. Precipitate proteins by adding 200 µL of acetonitrile. c. Vortex for 30 seconds and then centrifuge at 13,000 x g for 5 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions: a. Column: Phenyl-hexyl column (e.g., 50 mm × 2.1 mm, 5 µm). b. Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and methanol (B129727) (B). c. Flow Rate: 0.3 mL/min. d. Injection Volume: 10 µL. e. Ionization Mode: Positive electrospray ionization (ESI+). f. Detection: Multiple reaction monitoring (MRM) of the transitions for perhexiline, cis-hydroxyperhexiline, and the internal standard.

3. Quantification: a. Construct a calibration curve using standards of known concentrations. b. Determine the concentrations of perhexiline and cis-hydroxyperhexiline in the plasma samples by interpolating from the calibration curve.

Protocol 2: In Vitro Metabolism of Perhexiline using Human Liver Microsomes

This protocol is based on methodologies described by Gyamfi et al. (2022) and assumes the use of pooled human liver microsomes (HLMs).[7]

1. Incubation Mixture Preparation: a. In a microcentrifuge tube, prepare the incubation mixture containing:

- Human liver microsomes (final concentration 0.1-0.5 mg/mL).

- Perhexiline (substrate, at various concentrations to determine kinetics, e.g., 1-100 µM).

- Phosphate buffer (e.g., 100 mM, pH 7.4).

2. Incubation: a. Pre-incubate the mixture at 37°C for 5 minutes. b. Initiate the reaction by adding NADPH (final concentration 1 mM). c. Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Termination: a. Stop the reaction by adding an equal volume of ice-cold acetonitrile. b. Add an internal standard for quantification.

4. Sample Processing and Analysis: a. Centrifuge the mixture at 13,000 x g for 5 minutes to pellet the precipitated protein. b. Analyze the supernatant for the disappearance of perhexiline and the formation of its metabolites using a validated LC-MS/MS method as described in Protocol 1.

5. Data Analysis: a. Determine the rate of metabolism from the slope of the metabolite concentration versus time plot. b. For enzyme kinetics, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: CYP Inhibition Studies

This protocol is designed to identify the specific CYP isoforms involved in perhexiline metabolism using selective chemical inhibitors.[7]

1. Incubation Setup: a. Prepare incubation mixtures as described in Protocol 2. b. In separate tubes, add a selective inhibitor for each CYP isoform to be tested (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4). c. Include a control incubation without any inhibitor.

2. Incubation and Analysis: a. Follow the incubation, termination, and analysis steps as outlined in Protocol 2.

3. Data Interpretation: a. Compare the rate of metabolite formation in the presence of each inhibitor to the control. b. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform in perhexiline metabolism.

Visualizations

Perhexiline Metabolic Pathway

Caption: Primary metabolic pathways of perhexiline hydroxylation.

Experimental Workflow for Determining Perhexiline Metabolizer Status

Caption: Workflow for phenotyping based on metabolic ratio.

Conclusion

A thorough understanding of perhexiline's metabolic pathways is crucial for its safe and effective clinical use. The dominant role of the polymorphic CYP2D6 enzyme necessitates a personalized approach to dosing, guided by therapeutic drug monitoring and, increasingly, pharmacogenetic testing. This guide provides a foundational understanding for researchers and clinicians working with this complex but valuable therapeutic agent. The provided data and protocols can serve as a valuable resource for further investigation into the metabolism and disposition of perhexiline.

References

- 1. Steady-state pharmacokinetics of the enantiomers of perhexiline in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics of perhexiline from very sparse, routine monitoring data - PubMed [pubmed.ncbi.nlm.nih.gov]